molecular formula C5H9N3O4 B120978 ethyl N-(carbamoylcarbamoyl)carbamate CAS No. 154020-13-0

ethyl N-(carbamoylcarbamoyl)carbamate

Cat. No.: B120978
CAS No.: 154020-13-0
M. Wt: 175.14 g/mol
InChI Key: WGFXYQVNLZXJJG-UHFFFAOYSA-N
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Description

Ethyl N-(carbamoylcarbamoyl)carbamate is a carbamate derivative characterized by a central carbamate group (-NH-C(=O)-O-) flanked by additional carbamoyl substituents. Carbamates are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their stability and versatility .

These compounds share core carbamate functionality but differ in substituents, leading to variations in toxicity, reactivity, and applications.

Properties

CAS No.

154020-13-0

Molecular Formula

C5H9N3O4

Molecular Weight

175.14 g/mol

IUPAC Name

ethyl N-(carbamoylcarbamoyl)carbamate

InChI

InChI=1S/C5H9N3O4/c1-2-12-5(11)8-4(10)7-3(6)9/h2H2,1H3,(H4,6,7,8,9,10,11)

InChI Key

WGFXYQVNLZXJJG-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(=O)NC(=O)N

Canonical SMILES

CCOC(=O)NC(=O)NC(=O)N

Synonyms

Carbamic acid, [[(aminocarbonyl)amino]carbonyl]-, ethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Ethyl Carbamate (EC)

  • Structure : Simplest carbamate (NH₂-C(=O)-O-C₂H₅).
  • Applications : Historically used as a solvent and in pharmaceuticals. Found naturally in fermented foods and alcoholic beverages .
  • Toxicity: Classified as a Group 2A carcinogen (IARC). Exposure via alcoholic beverages shows MOE (Margin of Exposure) values indicating carcinogenic risk in frequent consumers .
  • Metabolism : Metabolized via cytochrome P450 to vinyl carbamate epoxide, a mutagenic intermediate .

Vinyl Carbamate

  • Structure : Ethylene group replacing EC’s ethyl chain (NH₂-C(=O)-O-CH=CH₂).
  • Reactivity: 10–50× more carcinogenic than EC due to rapid epoxidation, forming DNA-adducts without requiring metabolic activation .
  • Mutagenicity : Potent mutagen in Salmonella typhimurium assays; activity inhibited by cytochrome P-450 inhibitors .

Aryl-Substituted Carbamates

  • Example : 2-[(2,4,5-Trichlorophenyl)carbamoyl]naphthalen-1-yl ethyl carbamate.
  • Bioactivity: Demonstrates nanomolar MIC/MBC values against S. aureus and MRSA. Lipophilicity (logD 6.5–7.4) correlates with bactericidal efficacy, peaking at C7 alkyl chain length .
  • SAR : Bulky aryl groups enhance antimicrobial activity but reduce solubility; chlorinated substituents improve target binding .

Ethyl (3-Hydroxyphenyl)Carbamate

  • Applications : Identified in botanical extracts (e.g., P. guineense) with high retention time (HPLC) and moderate molecular weight (MW: ~195 g/mol) .
  • Stability : Hydroxyl group increases polarity, improving aqueous solubility compared to EC .

Physicochemical and Toxicological Comparison

Property Ethyl N-(Carbamoylcarbamoyl)Carbamate* Ethyl Carbamate (EC) Vinyl Carbamate 2-[(2,4,5-Trichlorophenyl)Carbamoyl]Naphthyl Ethyl Carbamate
Molecular Weight ~206 g/mol (estimated) 89.09 g/mol 101.10 g/mol ~450 g/mol
Solubility Moderate (polar solvents) High in water/ethanol Low Low (lipophilic)
Carcinogenicity Likely high (structural analogy) Group 2A Group 1B Not reported
Antimicrobial Activity Not reported None None MIC: 18–64 nM (vs. S. aureus)
Key Applications Research chemical Food/beverage byproduct Carcinogen study Antibacterial agent

*Note: Properties for this compound are inferred from structural analogs .

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